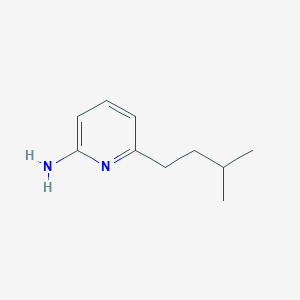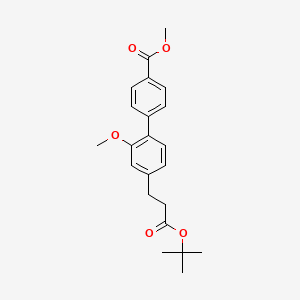
Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-
概要
説明
Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-: is an organic compound that belongs to the class of aldehydes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to further reactions to introduce the aldehyde functionality.
Industrial Production Methods: Industrial production of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Chemistry: Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of peptides and other biologically active compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on the activity and stability of peptides and proteins. It is also used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced polymers and coatings.
作用機序
The mechanism of action of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- involves its ability to act as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine.
Molecular Targets and Pathways: The primary molecular target of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is the amino group of peptides and proteins. The Boc group interacts with the amine, forming a stable carbamate linkage that protects the amine from nucleophilic attack.
類似化合物との比較
- (2S)-2-[(tert-Butoxycarbonyl)amino]methylbutanoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness: Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is unique due to its specific structure, which includes both an aldehyde group and a Boc-protected amine. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the selective protection and subsequent deprotection of amines during multi-step synthetic processes.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m1/s1 |
InChIキー |
WZZUQWBUVSVLRT-SECBINFHSA-N |
異性体SMILES |
CC(C)[C@@H](C=O)N(C)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-alpha-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8388880.png)






![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)




